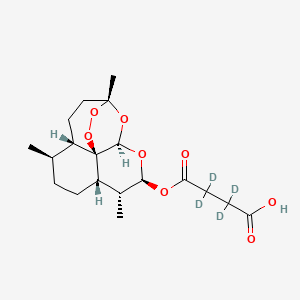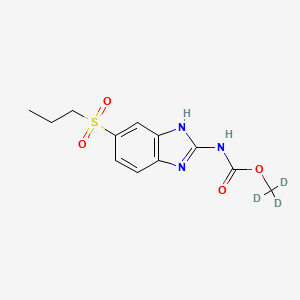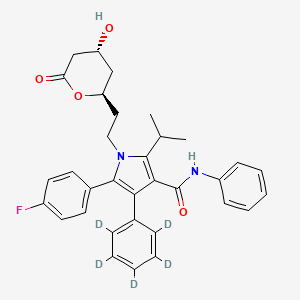
诺氟西汀-d5盐酸盐
描述
Norfluoxetine-d5 Hydrochloride is a labeled metabolite of Fluoxetine , a selective serotonin reuptake inhibitor (SSRI) which is used in pharmacological studies of dopamine and serotonin in relation to psychological disorders . It is intended for use as an internal standard for the quantification of norfluoxetine . It is formed from fluoxetine by the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A .
Molecular Structure Analysis
The molecular formula of Norfluoxetine-d5 Hydrochloride is C16H11D5F3NO . The molecular weight is 336.79 . The InChi Code is InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i10D2,11D2,15D .科学研究应用
抗抑郁药疗效和安全性研究
诺氟西汀-d5盐酸盐: 用作临床药理学中的内标,用于研究其母体药物氟西汀的药代动力学和药效学 {svg_1}。它有助于了解药物的吸收、分布、代谢和排泄,这些对于确定其作为抗抑郁药的疗效和安全性至关重要。
环境影响研究
研究人员使用诺氟西汀-d5盐酸盐来研究氟西汀的环境影响,特别是它对水生生态系统中非目标物种的影响 {svg_2}。它作为示踪剂来监测水体中氟西汀及其代谢物的存在和浓度。
神经药理学研究
在神经药理学研究中,诺氟西汀-d5盐酸盐用于研究氟西汀活性代谢产物诺氟西汀的行为和分子效应。 这包括对秀丽隐杆线虫等模式生物的研究,以了解诺氟西汀与氟西汀相比的毒代动力学和相对效力 {svg_3}。
发育生物学
诺氟西汀-d5盐酸盐: 在发育生物学研究中起着重要作用,特别是在涉及斑马鱼幼虫的研究中。 它有助于评估早期发育阶段暴露于氟西汀及其代谢物引起的分子反应和发育异常 {svg_4}。
药物遗传学
在药物遗传学中,诺氟西汀-d5盐酸盐用于研究影响个体对氟西汀反应的遗传因素。 这包括分析不同的遗传构成如何影响药物的代谢和患者对治疗的反应 {svg_5}。
药物立体化学
该化合物也用于立体化学研究,以确定生物样品中氟西汀和诺氟西汀的对映体组成。 这对了解每种对映体及其各自代谢物对人体的不同影响很重要 {svg_6}。
作用机制
Target of Action
Norfluoxetine-d5 Hydrochloride is a labeled metabolite of Fluoxetine , a selective serotonin reuptake inhibitor (SSRI) . The primary target of Norfluoxetine-d5 Hydrochloride is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in mood regulation .
Mode of Action
Norfluoxetine-d5 Hydrochloride, like its parent compound Fluoxetine, inhibits the serotonin reuptake transporter . The increased serotonin levels enhance serotonergic neurotransmission, which can help alleviate symptoms of depression and other mood disorders .
Biochemical Pathways
The major metabolic pathway of Fluoxetine leading to the formation of its active metabolite, Norfluoxetine, is mediated by CYP2D6 . Fluoxetine and Norfluoxetine are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates . This interaction can potentially affect various biochemical pathways that involve CYP2D6.
Pharmacokinetics
Fluoxetine, the parent compound of Norfluoxetine-d5 Hydrochloride, is extensively metabolized by several cytochrome P450 (CYP450) enzymes . The major metabolic pathway of Fluoxetine leading to the formation of Norfluoxetine is mediated by CYP2D6 . Norfluoxetine has a longer elimination half-life compared to Fluoxetine , which could potentially lead to prolonged pharmacological effects .
Result of Action
The inhibition of the serotonin reuptake transporter by Norfluoxetine-d5 Hydrochloride results in increased serotonin levels in the synaptic cleft . This increase enhances serotonergic neurotransmission, which can lead to improved mood and alleviation of symptoms in conditions such as major depressive disorder, obsessive-compulsive disorder, and anxiety disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Norfluoxetine-d5 Hydrochloride. For instance, the presence of certain bacteria, such as E. coli, can affect the uptake and metabolism of Fluoxetine, the parent compound of Norfluoxetine-d5 Hydrochloride . Additionally, environmental persistence and acute toxicity to non-target organisms have been noted for Fluoxetine , which could potentially apply to Norfluoxetine-d5 Hydrochloride as well
安全和危害
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Norfluoxetine-d5 Hydrochloride . Personal protective equipment should be used and adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .
生化分析
Biochemical Properties
Norfluoxetine-d5 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of serotonin uptake. It interacts with several cytochrome P450 (CYP) enzymes, including CYP2C9, CYP2C19, and CYP3A, which are responsible for its formation from fluoxetine . Norfluoxetine-d5 Hydrochloride inhibits serotonin uptake in rat brain synaptosomal membrane preparations and isolated human platelets, demonstrating its role as a selective serotonin reuptake inhibitor (SSRI) . This interaction is crucial for its antidepressant effects, as it increases the availability of serotonin in the synaptic cleft.
Cellular Effects
Norfluoxetine-d5 Hydrochloride affects various types of cells and cellular processes. It primarily influences neuronal cells by inhibiting the reuptake of serotonin, thereby enhancing serotonergic neurotransmission . This compound also impacts cell signaling pathways, particularly those involving serotonin receptors. By increasing serotonin levels, Norfluoxetine-d5 Hydrochloride can modulate gene expression and cellular metabolism, leading to changes in mood and behavior . Additionally, it has been observed to affect cardiac cells by interacting with 5-HT2B receptors, which may contribute to drug-induced cardiac valvulopathy .
Molecular Mechanism
The molecular mechanism of Norfluoxetine-d5 Hydrochloride involves its binding to the serotonin transporter (SERT), where it inhibits the reuptake of serotonin into presynaptic neurons . This inhibition is achieved through competitive binding, where Norfluoxetine-d5 Hydrochloride competes with serotonin for the active site on SERT . Additionally, Norfluoxetine-d5 Hydrochloride can inhibit the activity of CYP2D6, a key enzyme involved in the metabolism of many drugs . This inhibition can lead to increased levels of other drugs metabolized by CYP2D6, highlighting the importance of understanding drug-drug interactions in clinical settings.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norfluoxetine-d5 Hydrochloride can change over time. The compound is relatively stable, but its degradation can occur under certain conditions . Long-term studies have shown that Norfluoxetine-d5 Hydrochloride can maintain its inhibitory effects on serotonin uptake for extended periods, with its activity persisting for up to 24 hours after administration . This prolonged effect is due to its slow elimination and sustained presence in the bloodstream.
Dosage Effects in Animal Models
The effects of Norfluoxetine-d5 Hydrochloride vary with different dosages in animal models. At low doses, it effectively inhibits serotonin reuptake without causing significant adverse effects . At higher doses, Norfluoxetine-d5 Hydrochloride can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonergic activity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antidepressant effects without causing toxicity.
Metabolic Pathways
Norfluoxetine-d5 Hydrochloride is involved in several metabolic pathways, primarily mediated by CYP enzymes . The major pathway involves its formation from fluoxetine by CYP2D6, CYP2C9, and CYP2C19 . Norfluoxetine-d5 Hydrochloride can also inhibit these enzymes, leading to potential drug-drug interactions. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular function .
Transport and Distribution
Norfluoxetine-d5 Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which affect its localization and accumulation .
Subcellular Localization
The subcellular localization of Norfluoxetine-d5 Hydrochloride is primarily within the synaptic cleft, where it inhibits serotonin reuptake . It can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may exert additional effects on cellular function . Post-translational modifications and targeting signals can direct Norfluoxetine-d5 Hydrochloride to specific organelles, influencing its activity and function within the cell .
属性
IUPAC Name |
1,1,2,2,3-pentadeuterio-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i10D2,11D2,15D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTWWEPBGGXBTO-KDPCSTGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662158 | |
| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy](~2~H_5_)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185132-92-6 | |
| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy](~2~H_5_)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)


![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)





